molecular formula C8H15NO3 B2962397 Tert-butyl 3-aminooxetane-3-carboxylate CAS No. 1935635-11-2

Tert-butyl 3-aminooxetane-3-carboxylate

Cat. No.: B2962397
CAS No.: 1935635-11-2
M. Wt: 173.212
InChI Key: HINMFKGGHGZFKQ-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Contemporary Chemical Synthesis

Four-membered heterocycles, which are cyclic compounds containing at least one atom other than carbon within a four-membered ring, represent a significant class of molecules in modern chemistry. numberanalytics.comnumberanalytics.com Common examples include oxetanes (containing oxygen), azetidines (containing nitrogen), and thietanes (containing sulfur). numberanalytics.comnih.gov A defining characteristic of these structures is their inherent ring strain, which makes them thermodynamically unstable compared to their five- or six-membered counterparts. numberanalytics.comnih.govrsc.orgrsc.org This instability, however, is precisely what makes them valuable as synthetic intermediates; they can participate in a variety of ring-opening or ring-expansion reactions, serving as versatile precursors for the synthesis of more complex molecular architectures. numberanalytics.comrsc.org

In recent years, advancements in synthetic methodologies have made these strained rings more accessible, overcoming previous challenges associated with their preparation. nih.govrsc.org Consequently, they have become essential frameworks in medicinal chemistry, offering unique structural and electronic properties that are advantageous for drug design and development. nih.gov The incorporation of these motifs into larger molecules can influence properties such as metabolic stability and lipophilicity, making them critical tools for fine-tuning the pharmacokinetic profiles of therapeutic agents. nih.gov

The Emergence of Oxetanes as Privileged Motifs in Molecular Design

Among the four-membered heterocycles, oxetanes have garnered immense interest and are now considered privileged motifs in medicinal chemistry. nih.govresearchgate.net The oxetane (B1205548) ring is a compact, polar, and three-dimensional structure that can significantly influence the physicochemical properties of a parent molecule. researchgate.netnih.govacs.org One of its most powerful applications is as a bioisosteric replacement for other common chemical groups. rsc.orgresearchgate.netacs.org For instance, an oxetane can serve as a surrogate for a gem-dimethyl group or a carbonyl group, often leading to improved metabolic stability and aqueous solubility. researchgate.netnih.govacs.org

The unique geometry of the oxetane ring, which is nearly planar, helps to minimize certain intramolecular interactions. researchgate.net This structural feature, combined with its polarity, allows medicinal chemists to enhance the "drug-like" properties of a compound, such as its absorption and distribution characteristics, without substantially increasing its molecular weight. researchgate.netacs.org The strategic incorporation of an oxetane moiety has been shown to improve biological activity and pharmacokinetic profiles in various drug discovery programs, from anticancer to antiviral agents. researchgate.netnih.gov This has led to the inclusion of the oxetane scaffold in a number of clinical and preclinical drug candidates. nih.gov

Structural and Functional Relevance of 3-Aminooxetane-3-carboxylic Acid Derivatives as Amino Acid Analogues

Derivatives of 3-aminooxetane-3-carboxylic acid are a notable class of non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genetic code. wikipedia.orgnih.gov These molecules are considered Cα-tetrasubstituted α-amino acid analogues, meaning the central carbon atom is bonded to four non-hydrogen substituents, imparting significant steric hindrance. mdpi.com

The defining feature of these amino acid analogues is their rigid, constrained conformation, a direct result of the four-membered oxetane ring. nih.govmdpi.com When incorporated into peptides, this rigidity can stabilize specific secondary structures, such as β-turns or helices. mdpi.com This structural pre-organization can enhance binding affinity to biological targets and improve resistance to enzymatic degradation by proteases, thereby extending the biological half-life of the peptide. nih.gov The unique three-dimensional arrangement of the amino and carboxyl groups on the oxetane scaffold provides a novel vector for exploring chemical space in peptide and peptidomimetic design. mdpi.com

Table 1: Chemical Properties of 3-Aminooxetane-3-carboxylic acid

PropertyValue
CAS Number 138650-24-5
Molecular Formula C₄H₇NO₃
Molecular Weight 117.10 g/mol
IUPAC Name 3-aminooxetane-3-carboxylic acid
SMILES NC1(C(=O)O)COC1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-aminooxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(2,3)12-6(10)8(9)4-11-5-8/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINMFKGGHGZFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935635-11-2
Record name tert-butyl 3-aminooxetane-3-carboxylate
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Advanced Synthetic Methodologies for Tert Butyl 3 Aminooxetane 3 Carboxylate and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation in Aminooxetane Synthesis

The de novo construction of the oxetane ring is a fundamental challenge in the synthesis of these valuable compounds. The kinetic and thermodynamic hurdles associated with forming a strained four-membered ring have necessitated the development of specialized and efficient synthetic strategies. acs.orgmagtech.com.cn

Intramolecular Cyclization Approaches to Oxetanes

One of the most classical and direct methods for forming the oxetane ring is through intramolecular cyclization, typically via a Williamson etherification pathway. acs.org This strategy involves a 1,3-disubstituted propane (B168953) backbone where one terminus contains a nucleophilic oxygen (an alcohol) and the other bears a suitable leaving group.

The general approach begins with a 1,3-diol precursor, which is selectively mono-functionalized to install a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base facilitates the deprotonation of the remaining hydroxyl group, which then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to close the four-membered ring. acs.org The kinetics of this 4-exo-tet cyclization are known to be significantly slower than analogous reactions forming three, five, or six-membered rings, making careful optimization of reaction conditions crucial for achieving high yields. acs.org

Key steps in this approach include:

Starting Material: A suitably substituted propane-1,3-diol.

Activation: Selective conversion of one hydroxyl group into a leaving group (e.g., tosylation).

Cyclization: Base-mediated intramolecular nucleophilic substitution to form the C-O bond and close the ring.

This method has been successfully applied in the synthesis of various oxetane derivatives, including the pivotal precursor oxetan-3-one, which is synthesized from dihydroxyacetone via an intramolecular cyclization of a protected diol intermediate. acs.org

[2+2] Cycloaddition Reactions (e.g., Paternò–Büchi) for Oxetane Amino Acid Scaffolds

Photochemical [2+2] cycloaddition reactions represent a powerful and atom-economical method for constructing four-membered rings. The Paternò–Büchi reaction, specifically, involves the photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene to directly yield an oxetane. wikipedia.orgnih.gov This reaction has become a cornerstone of oxetane synthesis due to its ability to rapidly assemble the core structure. magtech.com.cnslideshare.net

The mechanism typically proceeds through the formation of a diradical intermediate after the excited carbonyl group adds to the alkene. slideshare.net When applied to the synthesis of oxetane amino acid scaffolds, the alkene component is often an electron-rich species like an enol ether or an enamine, which helps to introduce the necessary heteroatom functionality early in the synthetic sequence. nih.gov

A related strategy is the aza-Paternò–Büchi reaction, which utilizes an imine instead of a carbonyl compound to react with an alkene, forming a four-membered azetidine (B1206935) ring. rsc.org While this produces a nitrogen-containing ring, the principles of [2+2] photocycloaddition are analogous and highlight the versatility of this photochemical approach in synthesizing small, strained heterocycles. rsc.org Recent advancements have also enabled these reactions to proceed using visible light through triplet energy transfer, enhancing the safety and scalability of the method. acs.org

Epoxide Ring Opening/Ring Closing Protocols

An alternative and increasingly popular strategy for oxetane synthesis involves the ring expansion of more readily available three-membered epoxides. beilstein-journals.org These protocols leverage the ring strain of the epoxide to facilitate an initial ring-opening, followed by a subsequent intramolecular ring-closing to form the larger, yet still strained, oxetane ring.

One prominent method in this category is the Corey-Chaykovsky reaction, where sulfur ylides are used to ring-expand epoxides into oxetanes. digitellinc.comillinois.edu This transformation is particularly useful for accessing 2-substituted oxetanes from corresponding (homo)allylic alcohols, which are first converted to epoxides. digitellinc.com

Another variation involves opening an epoxide with a nucleophile that also carries a latent leaving group. For instance, epoxides can be opened by selenomethyllithium reagents to generate a hydroxyselenide intermediate. acs.org The hydroxyl group is then converted into a leaving group, and the resulting intermediate is cyclized under basic conditions to furnish the oxetane. This epoxide ring-opening/ring-closing sequence provides a versatile entry point to variously substituted oxetanes that might be difficult to access through other means. acs.org

Functionalization and Derivatization Routes for 3-Aminooxetanes

Once the oxetane ring is constructed, the introduction of the amino and carboxylate functionalities at the C3 position is required to complete the synthesis of tert-butyl 3-aminooxetane-3-carboxylate. These transformations often start from a common precursor, oxetan-3-one, and utilize a range of classical and modern organic reactions.

Aza-Michael Addition Reactions for Aminosubstitution

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly effective method for forming carbon-nitrogen bonds. researchgate.net In the context of oxetane synthesis, this reaction is applied to oxetane-derived Michael acceptors.

Typically, oxetan-3-one is first converted into an α,β-unsaturated ester, such as methyl 2-(oxetan-3-ylidene)acetate, via a Horner–Wadsworth–Emmons reaction. mdpi.com This key intermediate can then undergo aza-Michael addition with a wide variety of primary and secondary amines, including heterocyclic amines, to install the amino group at the 3-position. mdpi.com The reaction is often catalyzed by a base like DBU and proceeds in moderate to good yields, providing a straightforward route to 3-aminooxetane derivatives. mdpi.com

Amine NucleophileProductYield (%)Reference
3-N-Boc-aminoazetidineMethyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate71% mdpi.com
MorpholineMethyl [3-(morpholin-4-yl)oxetan-3-yl]acetate73% mdpi.com
4-(Boc-amino)piperidineMethyl {3-[4-(Boc-amino)piperidin-1-yl]oxetan-3-yl}acetate58% mdpi.com
4-(Boc-aminomethyl)piperidineMethyl {3-[4-(Boc-aminomethyl)piperidin-1-yl]oxetan-3-yl}acetate55% mdpi.com

Reactions of Oxetan-3-one and its Derivatives as Precursors for 3-Substituted Oxetanes

Oxetan-3-one is a highly versatile and commercially available building block for the synthesis of a vast array of 3-substituted oxetanes. acs.orgdigitellinc.com Its ketone functionality allows for a rich variety of chemical transformations to introduce the desired amino acid side chain.

One of the most direct routes to 3-aminooxetane-3-carboxylic acid derivatives is the Strecker synthesis . This reaction involves treating oxetan-3-one with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an amine. The resulting α-aminonitrile can then be hydrolyzed to afford the target α-amino acid structure. chemrxiv.org This method allows for the simultaneous introduction of both the amino and the carboxylate precursor groups at the C3 position.

The Horner–Wadsworth–Emmons (HWE) reaction is another crucial transformation of oxetan-3-one. As mentioned previously, it is used to prepare α,β-unsaturated esters (Michael acceptors) by reacting the ketone with phosphonate (B1237965) ylides. mdpi.comchemrxiv.org This reaction extends the carbon framework and sets the stage for subsequent functionalization, such as the aza-Michael addition.

Reaction TypeReagentsIntermediate/ProductReference
Strecker SynthesisTMSCN, Dialkylamine3-Cyano-3-dialkylamino oxetane chemrxiv.org
Horner–Wadsworth–EmmonsMethyl-2-(dimethoxyphosphoryl)acetate, DBUMethyl (oxetan-3-ylidene)acetate mdpi.com
Henry ReactionNitromethane3-(Hydroxymethyl)-3-(nitromethyl)oxetane chemrxiv.org
Reductive AminationAmine, Reducing Agent (e.g., NaBH3CN)3-AminooxetaneGeneral Reaction

Furthermore, other standard ketone derivatizations, such as the Henry reaction with nitroalkanes, can be employed to introduce a nitromethyl group, which can subsequently be reduced to an aminomethyl group, providing another pathway to functionalized 3-aminooxetanes. chemrxiv.org The diverse reactivity of oxetan-3-one thus provides chemists with a robust platform for accessing this compound and a wide range of structurally related compounds. beilstein-journals.orgnih.gov

Stereoselective Synthesis of Chiral Oxetane Amino Acid Derivatives

The synthesis of chiral oxetane amino acid derivatives, such as enantiomerically pure this compound, presents a significant synthetic challenge due to the strained four-membered ring and the presence of a quaternary stereocenter in the 3-substituted variants. nih.gov Various stereoselective strategies have been developed to control the absolute and relative stereochemistry of these valuable building blocks.

Enantioselective Approaches to 3-Aminooxetane Chirality

Enantioselective methods aim to establish the desired stereochemistry at the chiral centers of the oxetane ring. One powerful approach involves the use of chiral catalysts to control the formation of the oxetane ring or the introduction of functional groups in an asymmetric fashion. For instance, iridium-catalyzed alcohol-vinyl epoxide C-C coupling has been shown to produce oxetanes bearing all-carbon quaternary stereocenters with high anti-diastereoselectivity and enantiomeric excess. nih.gov While not directly applied to 3-amino-3-carboxy systems, this methodology highlights the potential of transition-metal catalysis in constructing complex chiral oxetanes.

Another established strategy is the enantioselective reduction of β-halo ketones, followed by intramolecular Williamson etherification to form the oxetane ring. acs.org The use of a chiral reducing agent, such as a catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, can afford enantioenriched halohydrins, which then cyclize to the corresponding chiral oxetanes without racemization. acs.org

Catalytic asymmetric reactions that directly form bonds to create the chiral center are also of great interest. For example, chiral disulfonimide catalysts have been developed for the direct asymmetric three-component reaction of aldehydes, carbamates, and allyltrimethylsilane (B147118) to yield enantioenriched homoallylic amines, demonstrating the potential for creating chiral amine-containing centers. nih.gov Similarly, asymmetric aza-Morita-Baylis-Hillman reactions using chiral catalysts provide access to 3-substituted-3-aminooxindoles with chiral quaternary carbon centers, a strategy that could potentially be adapted for the synthesis of 3-aminooxetanes. nih.gov The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can also be rendered enantioselective through the use of chiral catalysts, such as a chiral iridium photocatalyst. beilstein-journals.org

Enantioselective MethodKey FeaturesExample Application
Iridium-Catalyzed C-C CouplingForms oxetanes with all-carbon quaternary stereocenters in high ee. nih.govSynthesis of chiral oxetane analogues of bioactive molecules. nih.gov
Enantioselective Reduction of β-Halo KetonesUtilizes chiral reducing agents to create enantioenriched halohydrins for cyclization. acs.orgPreparation of enantioenriched 2-aryl-substituted oxetanes. acs.org
Asymmetric Catalysis (e.g., aza-MBH)Employs chiral catalysts to construct quaternary stereocenters. nih.govSynthesis of chiral 3-amino-2-oxindoles. nih.gov
Enantioselective Paternò-Büchi ReactionUses chiral photocatalysts to induce enantioselectivity in the [2+2] cycloaddition. beilstein-journals.orgAsymmetric synthesis of oxetanes from quinolones. beilstein-journals.org

Diastereoselective Control in Oxetane Ring Construction

Diastereoselective synthesis is crucial when multiple stereocenters are present or being formed in the oxetane ring. The relative stereochemistry of the substituents can be controlled through various methods, including substrate-controlled and reagent-controlled approaches.

One common strategy involves the intramolecular cyclization of acyclic precursors where the stereochemistry is already established. For example, the synthesis of 2,4-substituted oxetanes can be achieved with high stereocontrol from syn- and anti-1,3-diols. acs.org The existing stereocenters in the diol direct the stereochemical outcome of the cyclization. Similarly, starting from enantiopure materials like sugars can provide excellent diastereoselectivity in the formation of the oxetane ring. illinois.edu

The ring expansion of epoxides offers another pathway to diastereomerically enriched oxetanes. The use of sulfur ylides to expand enantioenriched epoxides can lead to the formation of enantioenriched oxetanes. illinois.edu The stereochemistry of the starting epoxide often dictates the stereochemistry of the resulting oxetane. The treatment of benzyl (B1604629) epoxy ethers derived from amino acids with superbases like LiDAKOR has been used to generate amino alcohol-substituted oxetanes, where the geometry of the starting epoxy ether influences the diastereoselectivity of the product. acs.org

Electrophilic halocyclization of homoallylic alcohols is another effective method for achieving diastereoselective oxetane formation. illinois.edu For instance, the reaction of E-vinyl silanes, derived from the hydrosilylation of homopropargylic alcohols, with an iodine source can lead to the diastereoselective synthesis of tetrasubstituted oxetanes. rsc.org The Paternò-Büchi reaction can also exhibit high diastereoselectivity, often favoring the formation of the sterically least congested isomer. nih.gov

Diastereoselective MethodKey FeaturesExample Application
Cyclization of Acyclic PrecursorsUtilizes existing stereocenters in substrates like 1,3-diols or sugars to control the stereochemical outcome. acs.orgillinois.eduStereocontrolled synthesis of 2,4-disubstituted oxetanes. acs.org
Epoxide Ring ExpansionThe stereochemistry of the starting epoxide influences the diastereoselectivity of the resulting oxetane. illinois.eduSynthesis of enantioenriched oxetanes from chiral epoxides. illinois.edu
Electrophilic HalocyclizationDiastereoselective formation of oxetanes from homoallylic alcohols. rsc.orgSynthesis of tetrasubstituted oxetanes from E-vinyl silanes. rsc.org
Paternò-Büchi ReactionCan provide high diastereoselectivity based on steric and electronic factors. nih.govSynthesis of cis-3-aminooxetanes as precursors to amino alcohols. acs.org

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Aminooxetane 3 Carboxylate

Reactivity of the Amino Functionality in 3-Aminooxetane Derivatives

The primary amino group in tert-butyl 3-aminooxetane-3-carboxylate is a key site for molecular elaboration. Its nucleophilic character allows for a variety of transformations, including the formation of amides, and participation in reductive amination and nucleophilic substitution reactions. A significant consideration in all reactions involving this amino group is the inherent stability of the oxetane (B1205548) ring, which can be sensitive to harsh reaction conditions. chemrxiv.org

The formation of an amide bond is a fundamental transformation of the amino group of this compound. This reaction involves the coupling of the primary amine with a carboxylic acid, typically activated in situ. A variety of modern coupling reagents can be employed for this purpose, facilitating the formation of the amide bond under mild conditions that preserve the integrity of the oxetane ring. organic-chemistry.org

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. Alternatively, phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN), to ensure the solubility of the reactants and facilitate the reaction. A base, often a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is generally required to neutralize the acid formed during the reaction.

Coupling ReagentAdditiveBaseSolventGeneral Applicability
EDCHOBt/HOAtDIPEA/TEADCM/DMFBroad, common in peptide synthesis
HBTU-DIPEA/TEADMFHigh efficiency, rapid coupling
BOP-DIPEA/TEADMFEffective for hindered substrates
B(OCH2CF3)3--MeCNEffective for a variety of acids and amines

This table presents common conditions for amide coupling reactions applicable to primary amines.

Reductive amination provides a direct method for the N-alkylation of the primary amino group of this compound to furnish secondary amines. This one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org

A variety of reducing agents can be employed, with the choice depending on the reactivity of the carbonyl compound and the desired reaction conditions. Milder reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) are often preferred as they are selective for the iminium ion over the carbonyl starting material and are effective under weakly acidic conditions that are compatible with the oxetane ring. The reaction is typically carried out in solvents like dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF). The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine intermediate. nih.gov

Carbonyl CompoundReducing AgentSolventCatalyst (optional)Product
Aldehyde (R-CHO)NaBH(OAc)3DCM / DCEAcetic AcidSecondary Amine
Ketone (R-CO-R')NaBH3CNMethanolAcetic AcidSecondary Amine
Aldehyde/KetonePhenylsilane/Bu2SnCl2Dichloromethane-Secondary Amine

This table outlines typical conditions for reductive amination of primary amines.

The primary amine of this compound can act as a nucleophile in substitution reactions with various electrophiles, most commonly alkyl halides. This reaction leads to the formation of secondary and tertiary amines. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt.

To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can involve using a large excess of the primary amine, which is not always practical for valuable substrates. Alternatively, the use of specific alkylating agents and reaction conditions can favor the formation of the secondary amine. The choice of solvent and base is also critical. A non-polar aprotic solvent and a bulky, non-nucleophilic base can help to minimize over-alkylation. It is important to note that nucleophilic substitution of mesylates with certain nucleophiles like azide (B81097) has been reported to be challenging with oxetane-containing substrates, with heating leading to cyclization products instead. chemrxiv.org

ElectrophileBaseSolventPotential Products
Alkyl Halide (R-X)K2CO3 / DIPEAAcetonitrile / DMFSecondary Amine, Tertiary Amine, Quaternary Salt
Mesylate (R-OMs)Cs2CO3THFSecondary Amine (potential for side reactions)

This table summarizes general conditions for the nucleophilic substitution of primary amines.

Reactivity of the Carboxylate Ester Group

The tert-butyl ester of this compound serves as a protecting group for the carboxylic acid functionality. Its reactivity is characterized by its stability under basic and nucleophilic conditions and its lability under acidic conditions. This allows for selective transformations at the amino group while the carboxylic acid remains protected.

The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-aminooxetane-3-carboxylic acid, under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used for this transformation. The reaction proceeds through the formation of a stable tert-butyl cation. It is noteworthy that basic conditions are generally not effective for the hydrolysis of tert-butyl esters due to steric hindrance around the carbonyl group, which prevents nucleophilic attack by hydroxide (B78521) ions. This orthogonality makes the tert-butyl ester an excellent protecting group in syntheses involving base-sensitive functional groups. The presence of the oxetane ring is generally compatible with acidic conditions used for tert-butyl ester cleavage, provided that strong acids are used judiciously to avoid ring-opening. chemrxiv.org

Transesterification, the conversion of one ester to another, is also a possible transformation. For tert-butyl esters, this is typically achieved under acidic conditions in the presence of an excess of another alcohol. However, direct transesterification of tert-butyl esters can be challenging. An alternative approach involves the in situ generation of an acid chloride from the tert-butyl ester, which then reacts with an alcohol to form the new ester. organic-chemistry.org

ReactionReagentsSolventProduct
HydrolysisTrifluoroacetic Acid (TFA)Dichloromethane (DCM)3-Aminooxetane-3-carboxylic acid
TransesterificationAlcohol (R-OH), Acid CatalystDichloromethane (DCM)3-Aminooxetane-3-carboxylate (new ester)

This table outlines conditions for the hydrolysis and transesterification of tert-butyl esters.

Decarboxylative functionalization represents a powerful strategy for the conversion of carboxylic acids into a variety of other functional groups. nih.gov For this compound, this would first require hydrolysis of the tert-butyl ester to the free carboxylic acid. The resulting 3-aminooxetane-3-carboxylic acid can then undergo decarboxylation to generate a reactive intermediate that can be trapped by various reagents.

Modern methods for decarboxylative functionalization often employ photoredox catalysis. acs.org In this approach, the carboxylic acid can be converted into a redox-active ester, which upon irradiation with visible light in the presence of a photocatalyst, undergoes single-electron transfer to generate a radical intermediate. This radical can then participate in a variety of bond-forming reactions. For 3-aminooxetane-3-carboxylic acid derivatives, this would lead to the formation of a tertiary radical at the 3-position of the oxetane ring, which could then be used in C-C or C-heteroatom bond-forming reactions. researchgate.net

Reaction TypeKey ReagentsConditionsIntermediate
Photoredox Decarboxylative CouplingPhotocatalyst, LightMild, Room TemperatureTertiary Radical
Barton DecarboxylationN-Hydroxyphthalimide ester, Radical initiatorThermal/PhotochemicalTertiary Radical

This table illustrates general strategies for decarboxylative transformations that could be applied to 3-aminooxetane-3-carboxylic acid.

Oxetane Ring Transformations of this compound

The strained four-membered ring of oxetanes, including this compound, is the source of its unique reactivity. The inherent ring strain, estimated at approximately 25.5 kcal/mol, combined with polarized carbon-oxygen bonds, makes the oxetane ring susceptible to a variety of transformations that are not readily observed in more stable cyclic ethers like tetrahydrofuran. beilstein-journals.org These transformations are often initiated by Lewis acid activation and can lead to ring-opening, ring expansion, and participation in annulation reactions, providing pathways to diverse and complex molecular architectures. beilstein-journals.org

Nucleophilic Ring-Opening Reactions

Due to significant ring strain, the oxetane moiety in 3-aminooxetane derivatives can undergo nucleophilic ring-opening reactions, typically facilitated by acid catalysis. beilstein-journals.orgacs.org While the oxetane core is generally stable under basic conditions, treatment with strong acids can lead to cleavage of the ring. chemrxiv.org

In the case of related 3-aminooxetane derivatives, prolonged exposure to acidic conditions, such as 4 N HCl in methanol, can result in the opening of the oxetane ring by the chloride nucleophile. acs.org This reaction underscores the sensitivity of the oxetane ring to strong nucleophiles in an acidic environment, which activates the ring by protonating the oxygen atom. The attack of the nucleophile then occurs at one of the ring carbons, relieving the ring strain.

The general mechanism for acid-catalyzed nucleophilic ring-opening is initiated by the protonation of the oxetane oxygen, which makes the ring carbons more electrophilic. A subsequent SN1 or SN2-type attack by a nucleophile leads to the formation of a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of the attack can be influenced by steric and electronic factors of the substituents on the oxetane ring.

Table 1: Conditions Leading to Oxetane Ring-Opening

Substrate Type Reagent Outcome Reference
3-Aminooxetane Derivative 4 N HCl in methanol Ring opening with chloride acs.org
Oxetane-3-carboxylate LiAlH₄ (at >0 °C) Decomposition chemrxiv.org

It is noteworthy that under certain conditions, chemoselectivity can be achieved. For instance, while strong reducing agents like LiAlH₄ at elevated temperatures can cause decomposition of oxetane carboxylates, conducting the reaction at lower temperatures (–30 to –10 °C) allows for the reduction of the ester group while preserving the oxetane ring. chemrxiv.org

Ring Expansion Reactions and Rearrangements

The inherent strain of the oxetane ring also provides a thermodynamic driving force for ring expansion reactions and rearrangements, leading to the formation of more stable five- or six-membered heterocycles. beilstein-journals.orgacs.org These transformations can be triggered by various reagents, including Lewis acids and transition metals. beilstein-journals.org

A notable example involves the reaction of N-acyl-3-aminooxetanes with indium triflate. In this transformation, the Lewis acid activates the oxetane ring, which is then intramolecularly attacked by the oxygen atom of the acyl group. This rearrangement pathway results in the formation of 5-substituted-2-oxazolines, effectively expanding the four-membered oxetane into a five-membered ring system. This methodology has proven robust for both aromatic and aliphatic amides. beilstein-journals.org

Vinyl oxetanes have also been shown to undergo ring expansion. In the presence of a non-nucleophilic acid catalyst, such as diethyl phosphoric acid, a vinyl oxetane can rearrange to form a six-membered ring, demonstrating a pathway for expanding the oxetane core into a tetrahydropyran (B127337) system. acs.org

Table 2: Examples of Oxetane Ring Expansion Reactions

Starting Material Reagent/Catalyst Product Type Description Reference
N-Acyl-3-aminooxetanes Indium triflate Bisoxazolines Lewis acid-triggered ring opening by acyl oxygen followed by cyclization. beilstein-journals.org

Radical Functionalization of the Oxetane Ring System

Recent advancements in photoredox catalysis have enabled novel methods for the functionalization of oxetanes via radical pathways. While direct radical functionalization of the C-H bonds of the oxetane ring in this compound is not extensively documented, related systems demonstrate the feasibility of generating and utilizing radicals centered at the C3 position.

For example, 3-aryl-3-carboxylic acid oxetanes can serve as precursors to tertiary benzylic oxetane radicals through photochemical decarboxylation using an iridium catalyst. beilstein-journals.orgresearchgate.net These highly strained benzylic radicals readily engage in Giese additions with activated alkenes. The strained nature of the starting radical helps to minimize unwanted side reactions like dimerization, leading to the formation of 3,3-disubstituted oxetane products in moderate yields. beilstein-journals.org This approach tolerates a variety of functional groups, including esters, ketones, and nitriles. beilstein-journals.org

Another powerful method combines photoredox and nickel catalysis to synthesize 3-aryl-3-aminooxetanes from amino acids. beilstein-journals.org This reaction proceeds through radical intermediates, highlighting the compatibility of the oxetane ring with modern catalytic radical processes. These examples showcase that a radical can be generated adjacent to the oxetane ring, which then couples with other partners, rather than a direct functionalization of the ring's C-H bonds.

Annulation Reactions with Oxetanes

A significant development in the chemistry of 3-aminooxetanes is their application as 1,3-amphoteric synthons in annulation reactions. nih.gov In this context, the amino group acts as a nucleophile, while the oxetane ring functions as a latent electrophile. This dual reactivity allows 3-aminooxetanes to participate in formal [3+2] cycloadditions with various polarized π-systems to construct five-membered heterocyclic rings. nih.gov

This reactivity is initiated by the nucleophilic attack of the amino group of the 3-aminooxetane onto an external electrophile (such as an isothiocyanate or an isocyanate). This initial addition generates an intermediate containing a newly formed, well-positioned nucleophile (e.g., sulfur or oxygen), which then performs an intramolecular ring-opening attack on the electrophilic carbon of the strained oxetane ring. nih.gov

Remarkably, these annulations can often proceed under mild, catalyst-free conditions. nih.gov For instance, mixing 3-aminooxetanes with isothiocyanates in dichloromethane at room temperature leads to the efficient formation of iminothiazolidine products. nih.gov Similar reactivity is observed with carbon disulfide, carbon dioxide (requiring a catalyst like DBU), and isocyanates, providing access to mercaptothiazolidines, oxazolidinones, and iminooxazolidines, respectively. nih.gov This methodology is general and tolerates substitution at the 3-position of the oxetane, enabling the creation of quaternary carbon centers. nih.gov

Table 3: Annulation Reactions of 3-Aminooxetanes

Reactant 1 (3-Aminooxetane) Reactant 2 (π-System) Conditions Product Reference
3-Aminooxetane derivatives Isothiocyanates DCM, RT, 3 h Iminothiazolidines nih.gov
3-Aminooxetane derivatives Carbon Disulfide (CS₂) DCM, RT, 36 h Mercaptothiazolidines nih.gov
3-Aminooxetane derivatives Isocyanates DBU (10 mol%), MeCN, 80 °C, 12 h Iminooxazolidines nih.gov

Applications in Advanced Organic Synthesis and Molecular Design

tert-Butyl 3-Aminooxetane-3-carboxylate as a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of innovative asymmetric synthetic methodologies. Chiral building blocks, which possess a defined three-dimensional arrangement of atoms, are fundamental to these strategies. This compound, with its stereogenic quaternary carbon center, serves as a valuable chiral synthon.

The enantioselective synthesis of this compound and its derivatives is a key area of research, enabling access to optically active molecules. Various strategies have been employed to achieve high levels of stereocontrol in the synthesis of this and other chiral building blocks. These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. While specific, detailed synthetic routes for the enantioselective preparation of this compound are often proprietary or described within broader synthetic contexts, the principles of asymmetric synthesis are well-established and applied to its production. These include, but are not limited to, chiral resolution of racemic mixtures, asymmetric alkylation, and the use of chiral phase-transfer catalysts. The availability of both (R)- and (S)-enantiomers of this building block is crucial for exploring structure-activity relationships in drug discovery and for the total synthesis of complex natural products.

Incorporation into Peptidomimetic and Oligomer Structures

Peptides are crucial signaling molecules in a vast array of biological processes. However, their therapeutic potential is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome these limitations. This compound has emerged as a valuable tool in the design of novel peptidomimetics and oligomers with controlled conformations and enhanced properties.

Design of Conformationally Restricted Peptides and Helical Structures

Research has shown that the oxetane (B1205548) ring can act as a turn-inducing element. This property is particularly useful in the design of cyclic peptides, where inducing a turn can facilitate the cyclization of otherwise challenging sequences. While the incorporation of a 3-aminooxetane as a peptide bond isostere has been shown to disrupt α-helical structures, it can promote other ordered conformations. The precise conformational outcome is dependent on the position of the modification within the peptide sequence and the nature of the surrounding amino acid residues.

Influence on Secondary Structure Stability and Topology

The stability and topology of peptide secondary structures are governed by a delicate balance of hydrogen bonding, steric interactions, and solvent effects. The introduction of a this compound unit can significantly perturb this balance.

A key finding is that replacing a backbone carbonyl with a 3-amino oxetane heterocycle leads to a notable loss of α-helicity. rsc.org Spectroscopic analysis, including circular dichroism and NMR, has demonstrated this destabilizing effect. rsc.org Molecular dynamics simulations have provided further insight, revealing that the oxetane modification introduces a kink in the helical axis and disrupts the characteristic (i, i+4) hydrogen bonding pattern of α-helices. rsc.org Instead, new, short-range hydrogen bonds are often formed. rsc.org This detailed structural understanding is critical for the rational design of peptidomimetics, allowing chemists to either avoid disruption of desired helical motifs or to intentionally introduce turns and kinks to achieve a specific topology.

Role as a Structural Isostere and Scaffold Modifier in Medicinal Chemistry

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy for lead optimization. This compound and the broader class of oxetanes have proven to be versatile bioisosteres, offering a means to fine-tune the properties of drug candidates.

Bioisosteric Replacements for Gem-Dimethyl and Carbonyl Groups

The oxetane ring is often employed as a bioisosteric replacement for the gem-dimethyl group and the carbonyl group. nih.govchemrxiv.org The tert-butyl group, while often beneficial for potency due to its steric bulk, can increase lipophilicity and introduce metabolic liabilities. nih.gov Oxetanes can mimic the steric profile of a gem-dimethyl group while introducing polarity, which can lead to improved solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov

As a carbonyl surrogate, the oxetane ring shares a similar ability to act as a hydrogen bond acceptor. drughunter.com Replacing a metabolically labile amide bond in a peptide with a non-hydrolyzable 3-aminooxetane motif is a key strategy to enhance metabolic stability. drughunter.com For instance, in analogues of the opioid peptide leu-enkephalin, replacement of a peptidic amide bond with a 3-aminooxetane resulted in compounds with retained receptor potency and doubled stability in human serum. drughunter.com

Bioisosteric Relationships of the Oxetane Moiety
Original Functional GroupBioisosteric ReplacementKey Rationale for Replacement
gem-Dimethyl3,3-Disubstituted OxetaneMimics steric bulk while increasing polarity and reducing lipophilicity. nih.gov
Carbonyl (in amides)3-AminooxetaneMaintains hydrogen bond acceptor capability while increasing metabolic stability against proteases. drughunter.com
Impact of Oxetane Incorporation on Molecular Properties
Molecular PropertyEffect of Oxetane IncorporationTherapeutic Implication
PolarityIncreaseImproved aqueous solubility, reduced off-target binding. drughunter.com
Three-dimensionality (sp3 character)IncreaseEnhanced target selectivity and improved pharmacokinetic profile. drughunter.com
Hydrogen Bonding CapacityActs as a hydrogen bond acceptorMaintains or introduces key interactions with biological targets. drughunter.com
Basicity of adjacent aminesDecreaseModulation of pKa for optimized absorption and distribution. drughunter.com

Utility in Diversity-Oriented Synthesis and Chemical Library Generation

This compound is a highly valuable building block in the field of diversity-oriented synthesis (DOS) and the generation of chemical libraries for drug discovery. Its utility stems from a unique combination of structural and chemical features: a strained four-membered oxetane ring, a quaternary center, and two orthogonally protected functional groups (a Boc-protected amine and a tert-butyl ester). This arrangement allows for the controlled and divergent synthesis of complex molecular scaffolds, particularly those with significant three-dimensional character, which are increasingly sought after in medicinal chemistry. nih.govnih.govmdpi.com

The core principle of DOS is to generate structural diversity from a common starting material through various reaction pathways. nih.gov this compound is an ideal substrate for this strategy. The strained oxetane ring can participate in a variety of ring-opening reactions, while the amino and carboxylate groups provide handles for appendage diversity. This dual reactivity enables the creation of a wide array of molecular architectures from a single, compact precursor.

One of the key applications of this compound in DOS is the synthesis of spirocyclic systems. researchgate.netnih.gov The 3,3-disubstituted nature of the oxetane allows it to serve as a linchpin for constructing spiro-heterocycles, which are of great interest in drug discovery due to their rigid, three-dimensional conformations. enamine.netmdpi.com By reacting the amino group or a derivative thereof with various bifunctional reagents, chemists can readily access novel spirocyclic scaffolds incorporating piperidines, piperazines, and morpholines.

Research has demonstrated that the reaction of oxetanes with α-iminocarbenes can be controlled to produce either five-membered or fifteen-membered heterocyclic rings, showcasing a powerful DOS strategy. researchgate.net While this specific research used N-sulfonyl-1,2,3-triazoles and other oxetanes, the principle extends to functionalized oxetanes like this compound. The choice of reaction conditions can direct the pathway towards different and complex molecular frameworks, a hallmark of successful diversity-oriented synthesis. researchgate.net

The generation of diverse chemical libraries from this building block can be systematically approached by varying several elements, as detailed in the interactive table below.

Table 1: Diversity-Oriented Synthesis Pathways from this compound
Synthesis StrategyReaction TypeReactant ClassResulting Scaffold ClassKey Feature
Appendage Diversity (Functional Group Derivatization)Amide Coupling / Reductive AminationCarboxylic Acids / AldehydesSubstituted OxetanesExploration of peripheral chemical space.
Scaffold Diversity (Ring Manipulation)Nucleophilic Ring OpeningVarious Nucleophiles (e.g., amines, thiols)Acyclic or Larger Heterocyclic SystemsCreates fundamentally new core structures.
SpirocyclizationIntramolecular Cyclization / CondensationBifunctional Reagents (e.g., dihaloalkanes)Spiro-heterocyclesIntroduces high degree of 3D complexity. enamine.netmdpi.com
Multi-component ReactionsPasserini / Ugi ReactionIsocyanides, Aldehydes, Carboxylic AcidsHighly functionalized, complex acyclic structuresRapid generation of complexity in a single step.

The strategic application of these pathways allows for the population of underexplored chemical space with novel, drug-like molecules. For instance, libraries of spirocyclic oxetanes can serve as bioisosteres for common motifs like morpholines or piperazines, while offering improved physicochemical properties such as solubility. researchgate.netnih.gov The inherent three-dimensionality imparted by the spirocyclic oxetane core is a significant advantage in targeting complex protein-protein interactions.

Detailed research has focused on expanding the synthetic toolbox for 3,3-disubstituted oxetanes, demonstrating their compatibility with a wide range of chemical transformations that are crucial for library development. chemrxiv.orgrsc.org These studies have optimized conditions for reactions such as alkylation, acylation, C-C bond formation, and protecting group manipulations, ensuring that the strained oxetane ring remains intact when desired. chemrxiv.orgchemrxiv.org This robustness greatly enhances the value of this compound as a starting material for generating large and diverse chemical libraries.

The following table summarizes representative scaffolds that can be generated, highlighting the structural diversity achievable.

Table 2: Examples of Scaffolds Generated from 3-Aminooxetane-3-Carboxylate Derivatives
Starting Material DerivativeReaction PathwayResulting ScaffoldPotential Application Area
3-Aminooxetane-3-carboxylic acidReaction with dielectrophiles2-Oxa-6-azaspiro[3.3]heptaneKinase Inhibitors, GPCR Modulators
This compoundAcid-catalyzed ring opening with anilines1,4-Disubstituted 1,4-diazepanesCNS-active compounds
3-(Aminomethyl)oxetane-3-carboxylatePictet-Spengler ReactionSpiro[oxetane-3,3'-tetrahydroisoquinoline]Antiviral / Anticancer Agents
3-Aminooxetane-3-carbonitrileMulti-step synthesis involving cyclizationSpiro[oxetane-3,4'-imidazolidine]-2',5'-dioneEnzyme Inhibitors

Computational and Spectroscopic Characterization of Oxetane Amino Acids

Computational Chemistry Approaches for Oxetane (B1205548) Derivatives

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of oxetane derivatives at a molecular level. These theoretical methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For oxetane amino acids, DFT is instrumental in determining optimized molecular geometries, conformational preferences, and electronic properties. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional picture of the molecule.

Studies on related amino acid structures show that DFT can effectively map the conformational landscape, identifying low-energy conformers stabilized by intramolecular hydrogen bonds. nih.govnih.gov For Tert-butyl 3-aminooxetane-3-carboxylate, DFT would be used to analyze the puckering of the oxetane ring and the orientation of the bulky tert-butyl and amino groups. Furthermore, DFT calculations are employed to understand the reactivity of the molecule by examining its frontier molecular orbitals (HOMO and LUMO), which helps in predicting sites susceptible to nucleophilic or electrophilic attack. rsc.org

When incorporated into peptides, oxetane amino acids act as peptidomimetics, modifying the peptide's structure and properties. Molecular dynamics (MD) simulations are a key technique used to study the conformational dynamics of these modified peptides in solution. warwick.ac.uknih.govnih.govresearchgate.net

Quantum chemical calculations, including DFT and ab initio methods, are essential for elucidating the mechanisms of reactions involving oxetane derivatives. rsc.orgresearchgate.net These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. rsc.org

For reactions such as the ring-opening of the oxetane, which is a critical aspect of its chemistry, quantum calculations can determine the activation energies and reaction enthalpies. rsc.orgresearchgate.netacs.org For example, theoretical studies on the acid-catalyzed ring-opening polymerization of oxetane have detailed the step-by-step mechanism, showing how the oxetane oxygen atom attacks the carbon of a protonated oxetane cation. rsc.org Similarly, these methods can be applied to understand the synthetic pathways for this compound, optimizing reaction conditions and predicting potential byproducts.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the structure and assessing the purity of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, the tert-butyl group would produce a highly characteristic singlet peak at approximately 1.4-1.5 ppm, integrating to nine protons. rsc.org The protons on the oxetane ring would appear as two distinct multiplets, likely in the range of 4.0-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The amine (NH₂) protons would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The tert-butyl group would show two distinct signals: one for the three equivalent methyl carbons (around 28 ppm) and one for the quaternary carbon (around 80-82 ppm). rsc.orglibretexts.org The carbons of the oxetane ring would resonate at a lower field (higher ppm value), typically between 70-85 ppm, because of the attached oxygen. wisc.edu The quaternary carbon of the oxetane ring bonded to the amino and carboxylate groups would also be found in this region, while the ester carbonyl carbon would appear significantly downfield, around 170-175 ppm. libretexts.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments by showing correlations between protons and carbons that are bonded to each other.

Representative NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~1.45 (s, 9H)-C(CH ₃)₃
~2.5 (br s, 2H)-NH
~4.6-4.8 (m, 4H)-CH ₂-O-CH ₂-

Note: The chemical shifts are estimated values based on analogous structures and general principles of NMR spectroscopy. rsc.orglibretexts.orgutsouthwestern.edusigmaaldrich.com

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives, which allows the molecule to be observed with minimal fragmentation.

For this compound (Molecular Formula: C₈H₁₅NO₃), High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, typically observed as a protonated species [M+H]⁺ in positive ion mode. uni.lu This exact mass measurement allows for the unambiguous confirmation of the elemental composition.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

AdductMolecular FormulaCalculated m/z
[M+H]⁺C₈H₁₆NO₃⁺174.11248
[M+Na]⁺C₈H₁₅NNaO₃⁺196.09442
[M+K]⁺C₈H₁₅KNO₃⁺212.06836
[M+NH₄]⁺C₈H₁₉N₂O₃⁺191.13902

Source: Predicted data for C₈H₁₅NO₃. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino group (-NH2), the ester carbonyl group (C=O), the tert-butyl group, and the oxetane ring.

The presence of the N-tert-butyloxycarbonyl (Boc) protecting group gives rise to distinct peaks. researchgate.net Specifically, the stretching vibration of the carbonyl group in the carbamate (B1207046) is typically observed in the region of 1680-1700 cm⁻¹. researchgate.net Additionally, the N-H stretching vibrations of the primary amine would typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. However, in this molecule, the amine is part of the carbamate linkage, and its stretching is observed around 3200 cm⁻¹. wisc.edu

The tert-butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1370 cm⁻¹ and 1390 cm⁻¹. The C-O stretching of the ester and the oxetane ring ether linkage are expected in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. Carboxylate groups, in their salt form, typically show strong asymmetric and symmetric stretching bands between 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. spectroscopyonline.comresearchgate.net

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine/Carbamate)Stretch~3200
C-H (tert-butyl)Stretch2890-2990
C=O (Ester/Carbamate)Stretch1680-1700
N-H (Amine/Carbamate)Bend1500-1600
C-H (tert-butyl)Bend1370-1390
C-O (Ester/Ether)Stretch1000-1300

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not publicly available, analysis of related structures containing tert-butyl carbamate functionalities can provide valuable insights into the expected molecular geometry.

The carbamate group is expected to be nearly planar. nsf.gov The bond length of the carbonyl C=O is typically around 1.20 Å. nsf.gov The N-C bond within the carbamate group is expected to have a length of approximately 1.40 Å, and the O-C bond of the ester is around 1.33 Å. nsf.gov

The geometry of the tert-butyl group is characterized by tetrahedral carbon atoms with C-C bond lengths of approximately 1.53 Å and C-H bond lengths of about 1.09 Å. The bond angles around the sp³ hybridized carbons of the tert-butyl group and the oxetane ring are expected to be close to the ideal tetrahedral angle of 109.5°, although ring strain in the four-membered oxetane ring will likely cause some deviation.

Table 2: Expected Bond Lengths and Angles for this compound based on Related Crystal Structures

Bond/AngleTypeExpected Value
C=OBond Length~1.20 Å
N-C (carbamate)Bond Length~1.40 Å
O-C (ester)Bond Length~1.33 Å
C-C (tert-butyl)Bond Length~1.53 Å
N-C-O (carbamate)Bond Angle~110°
C-N-C (carbamate)Bond Angle~120°

The solid-state packing of these molecules would likely be influenced by intermolecular hydrogen bonding involving the amine and carbonyl groups, as well as van der Waals interactions between the bulky tert-butyl groups.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-aminooxetane-3-carboxylate in academic research?

The compound is typically synthesized via carbamate protection strategies. For example, tert-butyl esters are often prepared by reacting oxetane derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Similar methodologies are employed in the synthesis of tert-butyl carbamates, where amino groups are protected under anhydrous conditions . Catalytic hydrogenation or coupling reactions may also be utilized, depending on the starting materials.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the oxetane ring structure and tert-butyl group integration. Axial/equatorial conformers of the tert-butyl group can be analyzed via dynamic low-temperature NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC/MS validates molecular weight and purity .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups.

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, heat, and ignition sources. Use explosion-proof equipment in synthesis or purification steps, as tert-butyl derivatives are often sensitive to peroxidation .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound?

Utilize factorial design or response surface methodology (RSM) to identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For instance, highlights the use of statistical optimization in tert-butyl hydroperoxide (TBHP)-mediated reactions, where factors like reaction time and Mo(CO)₆ catalyst concentration were systematically varied to maximize yield .

Q. How can researchers address contradictions in reactivity data between this compound and its halogenated analogs?

Comparative studies using kinetic profiling and Hammett analysis can elucidate electronic effects. For example, the chlorine atom in tert-butyl 2-chloro-1,3-thiazole-5-carboxylate () alters reactivity compared to fluoro or bromo analogs due to differences in electronegativity and leaving-group ability . Control experiments under identical conditions (solvent, temperature) are essential to isolate steric/electronic contributions.

Q. What methodologies resolve conformational dynamics of the oxetane ring in this compound?

Dynamic NMR spectroscopy at low temperatures (e.g., 173 K) can capture ring puckering or tert-butyl group rotation. employed this technique to study chair conformations in triazinanes, where crystallization-driven unanchoring of tert-butyl groups was observed . Variable-temperature (VT) NMR combined with X-ray crystallography provides complementary data.

Q. How does the tert-butyl group influence the compound’s application in peptide mimetics or drug discovery?

The tert-butyl moiety enhances steric bulk, improving metabolic stability and binding affinity. For example, tert-butyl carbamates are widely used as intermediates in protease inhibitor synthesis (e.g., HIV-1 protease). Structural analogs like tert-butyl piperazine carboxylates ( ) demonstrate utility in fragment-based drug design .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR, X-ray, and computational data to reconcile axial/equatorial tert-butyl conformer discrepancies .
  • Safety Protocols : Follow OSHA guidelines for handling peroxidizable compounds, including grounding metal containers and using non-sparking tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.